3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide
Description
3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide backbone substituted with a sulfamoyl group and a 3,4-dimethylphenyl moiety.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-5-9-18-17(20)16-15(8-10-23-16)24(21,22)19(4)14-7-6-12(2)13(3)11-14/h6-8,10-11H,5,9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNIXOFXCXHWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with a suitable amine, such as propylamine, under conditions that promote amide bond formation.
Attachment of the dimethylphenyl group: This step typically involves a nucleophilic substitution reaction where the dimethylphenyl group is introduced using a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Cancer Research :
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutics:
- In Vitro Toxicity Assessments :
- Risk Assessment Frameworks :
Case Studies
Several case studies have highlighted the applications and implications of this compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anti-inflammatory Mechanisms :
Data Tables
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and carboxamide groups are known to form hydrogen bonds, which could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Target Compound
- Core structure : Thiophene-2-carboxamide.
- Substituents :
- Sulfamoyl group (-SO₂N(CH₃)(3,4-dimethylphenyl)) at position 3.
- N-propyl chain on the carboxamide.
- Key properties: Molecular weight (calculated): ~393.5 g/mol. Hydrogen bond donors/acceptors: 2 donors (NH from sulfamoyl and carboxamide), 5 acceptors (SO₂, carbonyl, thiophene S). Predicted logP (est.): ~3.5 (moderate lipophilicity due to aromatic and alkyl groups).
Compound 10n ()
- Structure : Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate.
- Core structure : Thiazole-piperazine-ethyl acetate.
- Substituents :
- 3,4-Dimethylphenyl ureido (-NHCONH-) group.
- Piperazinyl and ethyl acetate moieties.
- Key properties: Molecular weight: 508.3 g/mol. Hydrogen bond donors/acceptors: 4 donors (ureido NH, piperazine NH), 8 acceptors (ureido, ester, thiazole N). ESI-MS m/z: 508.3 [M+H]+ .
3-Chloro-N-phenyl-phthalimide ()
- Core structure : Phthalimide.
- Substituents :
- Chloro group at position 3.
- N-phenyl ring.
- Key properties: Role in polymer synthesis (e.g., polyimide monomers). High purity required for industrial applications .
Structural and Functional Implications
| Parameter | Target Compound | Compound 10n | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|---|
| Core Scaffold | Thiophene-2-carboxamide | Thiazole-piperazine | Phthalimide |
| Key Functional Group | Sulfamoyl (-SO₂NH-) | Ureido (-NHCONH-) | Chloro (-Cl) |
| Aromatic Substituent | 3,4-Dimethylphenyl | 3,4-Dimethylphenyl | Phenyl |
| Molecular Weight | ~393.5 g/mol | 508.3 g/mol | ~257.7 g/mol |
| Potential Applications | Enzyme/receptor modulation | Kinase inhibition (inferred) | Polymer synthesis |
Key Observations:
Sulfamoyl vs. Ureido groups in compounds like 10n may offer stronger hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors .
Scaffold Differences :
- Thiophene vs. Thiazole: Thiophene’s sulfur atom contributes to π-π stacking interactions, while thiazole’s nitrogen may enhance polar interactions.
- Phthalimide () lacks the flexibility of the thiophene/piperazine scaffolds but is critical in polymer chemistry due to its rigid, planar structure .
Substituent Impact :
- The 3,4-dimethylphenyl group appears in both the target compound and 10n, suggesting a role in hydrophobic pocket binding or metabolic stability.
Computational Insights (Glide Docking)
For example:
- The sulfamoyl group’s geometry and charge distribution could be modeled using Glide’s OPLS-AA force field to predict binding poses in enzymes like carbonic anhydrase.
- Compound 10n’s ureido-thiazole scaffold might exhibit higher enrichment factors in virtual screening compared to sulfamoyl-thiophene derivatives due to its larger polar surface area .
Biological Activity
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and drug design. This compound features a thiophene ring, a sulfonamide moiety, and a carboxamide group, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O3S2
- Molecular Weight : 366.50 g/mol
The compound contains multiple functional groups that are known to interact with biological targets, enhancing its potential as a bioactive agent.
The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonamide and carboxamide groups can form hydrogen bonds with target proteins, influencing their activity. This interaction may lead to modulation of various biological pathways, making it a candidate for therapeutic investigations.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
Research indicates that compounds containing thiophene rings exhibit anticancer activity. The structural features of this compound may contribute to this effect by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored. For instance, studies have shown that similar sulfonamide compounds can act as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of related sulfonamide compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the effectiveness of the compounds, with results indicating that modifications to the phenyl group enhance antibacterial activity.
Case Study: Anticancer Activity
In vitro studies on similar thiophene derivatives revealed their capacity to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that structural modifications can lead to enhanced anticancer properties, warranting further investigation into this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
